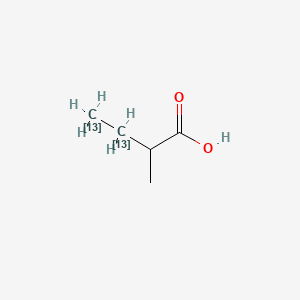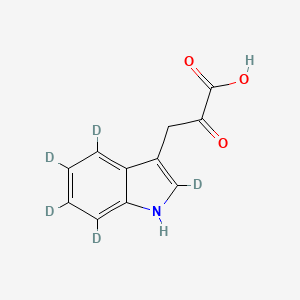![molecular formula C23H27ClFN5O3S B12374347 (3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol](/img/structure/B12374347.png)
(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3R,4R)-4-[[5-chloro-4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol” is a complex organic molecule that features a variety of functional groups, including a spirocyclic indole, a pyrimidine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the spirocyclic indole, the chlorination of the pyrimidine ring, and the sulfonylation of the piperidine ring. Each step would require specific reagents and conditions, such as:
Formation of Spirocyclic Indole: This might involve a cyclization reaction using a suitable precursor.
Chlorination of Pyrimidine Ring: This could be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Sulfonylation of Piperidine Ring: This step might involve the use of sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of the indole and piperidine rings suggests potential sites for oxidation.
Reduction: The pyrimidine ring could be reduced under suitable conditions.
Substitution: The chloro and fluoro substituents on the pyrimidine ring make it a candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups into the pyrimidine ring.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly if it exhibits biological activity against specific targets.
Industry
In the industrial sector, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
(3R,4R)-4-[[5-chloro-4-(7’-fluoro-2’-methylspiro[cyclopentane-1,3’-indole]-5’-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol: is unique due to its specific combination of functional groups and stereochemistry.
Other Similar Compounds: Compounds with similar structures might include other spirocyclic indoles or pyrimidine derivatives.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity and biological activity.
特性
分子式 |
C23H27ClFN5O3S |
|---|---|
分子量 |
508.0 g/mol |
IUPAC名 |
(3R,4R)-4-[[5-chloro-4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)pyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |
InChI |
InChI=1S/C23H27ClFN5O3S/c1-13-23(6-3-4-7-23)15-9-14(10-17(25)21(15)27-13)20-16(24)11-26-22(29-20)28-18-5-8-30(12-19(18)31)34(2,32)33/h9-11,18-19,31H,3-8,12H2,1-2H3,(H,26,28,29)/t18-,19-/m1/s1 |
InChIキー |
ZUHULIRYQXZQBD-RTBURBONSA-N |
異性体SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4Cl)N[C@@H]5CCN(C[C@H]5O)S(=O)(=O)C |
正規SMILES |
CC1=NC2=C(C13CCCC3)C=C(C=C2F)C4=NC(=NC=C4Cl)NC5CCN(CC5O)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



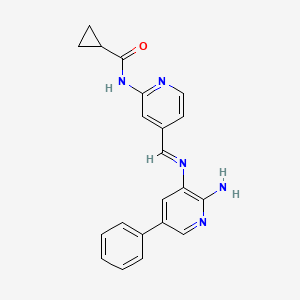

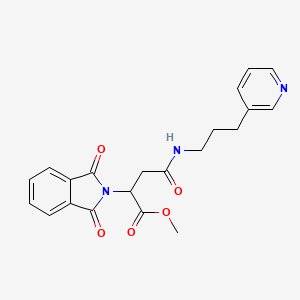
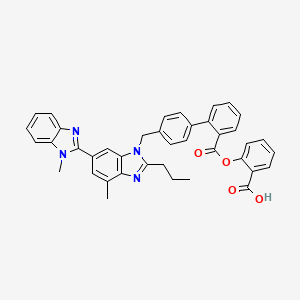
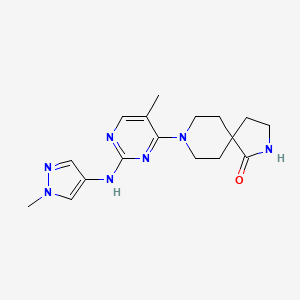
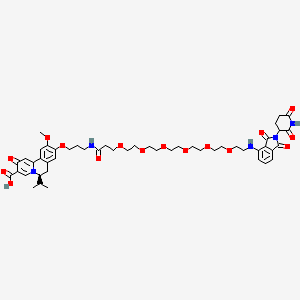
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

![Benzyl 2-[1-(2-pyridinyl)ethylidene]hydrazinecarbodithioate](/img/structure/B12374298.png)
![[(4S)-4-[2,6-dimethoxy-4-(2-methyloctan-2-yl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol](/img/structure/B12374305.png)
